Knqdk peptide

Description

Historical Perspectives and Foundational Discoveries in Peptide Science

The historical study of peptides is intertwined with the broader field of protein chemistry and the understanding of amino acids as the building blocks of these vital molecules. Early research focused on the isolation and characterization of naturally occurring peptides, recognizing their potent biological activities. The discovery and use of insulin (B600854), a peptide hormone, in the 1920s marked a significant early breakthrough, demonstrating the therapeutic potential of peptides americanpeptidesociety.orgresearchgate.netnih.gov. This period laid the groundwork for further exploration into the diverse world of peptides. The identification of bioactive peptides derived from food proteins, such as those from milk casein, represents another facet of this historical progression cambridge.orgnih.gov. Research into kappa-casein, for instance, led to the discovery of various peptide fragments with biological activities nih.govcambridge.orgnih.gov. This includes the identification of the pentapeptide KNQDK as a component of bovine kappa-casein, studied for its effects on platelet function nih.govcambridge.org.

Contemporary Classification and Diversity of Peptide Structures

Peptides are classified based on several criteria, including their length, amino acid sequence, and structural characteristics. They can range from dipeptides (two amino acids) to polypeptides (typically up to 50 amino acids), with longer chains generally classified as proteins nih.govlongdom.org. Structurally, peptides can be linear or cyclic, and they exhibit various secondary structures such as alpha-helices and beta-sheets, although short peptides like pentapeptides may have less defined higher-order structures in isolation frontiersin.orgnih.govmsu.eduwikipedia.org.

Thematic Significance of Peptide Research in Molecular Biology and Biochemistry

Peptide research holds significant thematic importance in molecular biology and biochemistry due to the multifaceted roles peptides play in biological systems. They are key mediators in signal transduction pathways, regulate enzyme activity, and are involved in immune responses nih.govlongdom.orgdergipark.org.tr. The study of peptides provides valuable insights into the molecular mechanisms underlying various physiological and pathological processes.

The thematic significance of KNQDK peptide research lies primarily in its identification as a bioactive peptide derived from a common food source, milk. Its observed anti-aggregating and antithrombotic activities highlight the broader theme of exploring food proteins as sources of peptides with potential health benefits nih.govcambridge.orgnih.govfrontiersin.org. This area of research, focusing on milk-derived bioactive peptides, demonstrates how fundamental biochemical studies on protein hydrolysis and peptide function can lead to the discovery of compounds with potential implications for cardiovascular health by influencing platelet activity nih.govcambridge.orgnih.gov. The study of peptides like KNQDK contributes to the understanding of how specific amino acid sequences can confer distinct biological activities, a central theme in peptide science and its applications in developing functional foods and potential therapeutics nih.govfrontiersin.org.

Data Table: this compound Information

| Property | Value |

| Sequence | KNQDK |

| Classification | Pentapeptide |

| Source | Bovine Kappa-Casein (residues 112-116) |

| Observed Activity | Anti-aggregating, Antithrombotic |

| PubChem CID | 3082794 |

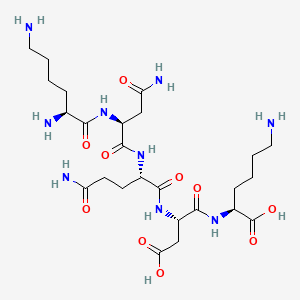

Structure

2D Structure

Properties

CAS No. |

116430-79-6 |

|---|---|

Molecular Formula |

C25H45N9O10 |

Molecular Weight |

631.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C25H45N9O10/c26-9-3-1-5-13(28)21(39)33-16(11-19(30)36)23(41)31-14(7-8-18(29)35)22(40)34-17(12-20(37)38)24(42)32-15(25(43)44)6-2-4-10-27/h13-17H,1-12,26-28H2,(H2,29,35)(H2,30,36)(H,31,41)(H,32,42)(H,33,39)(H,34,40)(H,37,38)(H,43,44)/t13-,14-,15-,16-,17-/m0/s1 |

InChI Key |

SJCPCCWQGITHJP-WOYTXXSLSA-N |

SMILES |

C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

116430-79-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

KNQDK |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KNQDK peptide Lys-Asn-Gln-Asp-Lys lysine-asparagine-glycine-aspartic acid-lysine |

Origin of Product |

United States |

The Knqdk Peptide: Molecular Attributes and Biological Context

Origin and Contextual Discovery of Knqdk Peptide from Kappa-Casein

The this compound originates from kappa-casein, a major protein found in milk nih.govebi.ac.uk. Kappa-casein is one of the principal casein proteins, which constitute approximately 80% of the protein in bovine milk frontiersin.org. During the digestion of kappa-casein by gastric proteinases or through fermentation processes, larger protein structures are cleaved into smaller peptides, including caseinomacropeptide and other bioactive fragments ebi.ac.ukfrontiersin.org. The this compound is identified as a specific pentapeptide sequence derived from bovine kappa-casein nih.gov. Its discovery is contextualized within broader research into bioactive peptides released from milk proteins, which have shown various physiological effects frontiersin.orgmdpi.com.

Primary Structural Elucidation of this compound

The primary structure of a peptide is defined by the linear sequence of its amino acids linked by peptide bonds savemyexams.comwikipedia.orgebsco.com. This sequence is fundamental as it dictates the peptide's identity and contributes to its higher-order structure and function savemyexams.comebsco.comimrpress.com.

Amino Acid Sequence Determination

The this compound is a pentapeptide, meaning it consists of five amino acid residues. The specific amino acid sequence of this peptide has been determined as Lys-Asn-Gln-Asp-Lys, using the single-letter code K-N-Q-D-K nih.govinvivochem.cn. This sequence represents the primary structure of the this compound, arranged from the N-terminus (Lysine) to the C-terminus (Lysine) wikipedia.orgebsco.com. The determination of such sequences is typically achieved through techniques like mass spectrometry and peptide sequencing mdpi.commdpi.com.

Conformational Analysis and Secondary Structure Investigation of this compound

The conformation and secondary structure of a peptide are crucial for understanding its biological function redshiftbio.com. Secondary structure refers to the local folded structures that form within a polypeptide chain due to hydrogen bonding, such as alpha-helices and beta-sheets savemyexams.comnmims.edu. Conformational analysis aims to determine the three-dimensional arrangement of the peptide in space ias.ac.inresearchgate.net.

Specific research findings detailing the conformational analysis and secondary structure investigation solely of the this compound using the spectroscopic and diffraction techniques outlined below were not available in the provided search results. The following subsections describe the general application of these methodologies in peptide conformational studies.

Spectroscopic Methodologies (e.g., Circular Dichroism, Fourier Transform Infrared Spectroscopy)

Spectroscopic methods like Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are widely used to investigate the secondary structure and conformation of peptides in solution or solid states redshiftbio.comlew.ronih.gov.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides nih.govcsbsju.eduunivr.it. The peptide backbone's amide bonds absorb UV light in the 180-230 nm range, and the resulting CD spectrum in the far-UV region provides information about the types and proportions of secondary structures present (e.g., alpha-helix, beta-sheet, random coil) nih.govcsbsju.edu.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy analyzes the vibrational modes of a molecule. For peptides, the amide I band (typically between 1600 and 1700 cm⁻¹) is particularly sensitive to the backbone conformation and hydrogen bonding patterns, providing insights into the secondary structure elements lew.roresearchgate.netnih.gov.

While these techniques are standard for peptide analysis, specific data on the this compound's conformation using CD or FTIR were not found in the search results.

Methodologies for Synthesis and Characterization of Knqdk Peptide

In Vitro Experimental Models for Bioactivity Assessment of Knqdk Peptide

Platelet Aggregation Assays

Platelet aggregation, a crucial process in hemostasis and thrombosis, is significantly influenced by various peptides. Assays to measure this process are fundamental in assessing the bioactivity of compounds like the this compound. nih.gov

Light Transmission Aggregometry (LTA) is a widely utilized method for this purpose. researchgate.net In this technique, platelet-rich plasma (PRP) is prepared from whole blood. The addition of an agonist, a substance that induces platelet activation, causes platelets to clump together, or aggregate. This aggregation allows more light to pass through the PRP, and the change in light transmission is measured by an aggregometer. researchgate.net The extent and rate of aggregation provide insights into the functionality of the platelets and the effect of inhibitory or stimulatory compounds.

A variety of agonists can be used to initiate platelet aggregation, each acting through different signaling pathways. Common agonists include adenosine (B11128) diphosphate (B83284) (ADP), collagen, thrombin, and arachidonic acid. researchgate.netresearchgate.net By observing the aggregation response to different agonists in the presence of the this compound, researchers can determine its specific mechanism of action.

Microtiter plate-based assays offer a higher throughput alternative to traditional aggregometry. nih.gov In this format, agonists are added to platelets in a 96-well plate. As platelets aggregate, the absorbance of light is measured using a plate reader. This method is cost-effective and allows for the simultaneous testing of multiple conditions and concentrations of the this compound. nih.gov

The following table summarizes data from a hypothetical platelet aggregation study on the this compound:

| Agonist | Agonist Concentration | This compound Concentration (µM) | Inhibition of Aggregation (%) |

| ADP | 5 µM | 10 | 25 |

| ADP | 5 µM | 50 | 68 |

| Collagen | 2 µg/mL | 10 | 15 |

| Collagen | 2 µg/mL | 50 | 45 |

| Thrombin | 0.1 U/mL | 10 | 32 |

| Thrombin | 0.1 U/mL | 50 | 75 |

Fibrinogen-Receptor Binding Assays

The interaction between fibrinogen and its receptor on platelets, the glycoprotein (B1211001) IIb/IIIa (GPIIb-IIIa) complex, is a critical step in the final common pathway of platelet aggregation. nih.govnih.gov Assays that measure this binding are essential for characterizing peptides like Knqdk that may interfere with this process.

These assays typically involve incubating purified platelets with labeled fibrinogen in the presence and absence of the peptide being tested. The amount of labeled fibrinogen that binds to the platelets is then quantified. A reduction in bound fibrinogen in the presence of the this compound would indicate that it inhibits this crucial interaction.

Receptor-induced binding sites (RIBS) are epitopes that are exposed on fibrinogen only after it binds to the GPIIb-IIIa receptor. Monoclonal antibodies specific to these RIBS can be used to quantify the extent of fibrinogen binding to activated platelets. nih.gov

Furthermore, synthetic peptides that mimic the binding domains of fibrinogen, such as the Arg-Gly-Asp-Ser (RGDS) sequence, can be used in competitive binding assays. nih.gov In such an assay, the ability of the this compound to displace the binding of a labeled fibrinogen-mimetic peptide would provide a measure of its binding affinity for the GPIIb-IIIa receptor.

The data below represents a hypothetical fibrinogen-receptor binding assay:

| This compound Concentration (µM) | Labeled Fibrinogen Bound (%) | IC50 (µM) |

| 0 | 100 | |

| 1 | 85 | |

| 10 | 52 | 9.8 |

| 50 | 23 | |

| 100 | 12 |

These methodologies provide a comprehensive framework for the synthesis and detailed characterization of the this compound, offering valuable insights into its potential as a modulator of platelet function.

Biological Functions and Molecular Mechanisms of Knqdk Peptide

Antithrombotic and Anti-Platelet Aggregation Activities of Knqdk Peptide

Studies have demonstrated that the pentapeptide KNQDK, originating from bovine kappa-casein, exhibits anti-aggregating and significant antithrombotic activities. nih.govresearchgate.net It has been identified as the sequence demonstrating minimal activity among certain kappa-casein-derived peptides with antithrombotic properties. cambridge.org The undecapeptide MAIPPKKNQDK (residues 106-116 of bovine kappa-casein), which contains the KNQDK sequence, has also been shown to inhibit ADP-induced platelet aggregation and fibrinogen binding in a concentration-dependent manner. cambridge.org

The in vitro anti-aggregating activity of KNQDK has been quantified, with an IC50 value of 2.0 mM for ADP-induced platelet aggregation. g77.org This places its activity in comparison with other related peptides, such as the undecapeptide MAIPPKKNQDK and caseinoglycopeptide, both of which showed an IC50 of 1.5 mM in the same assay (Table 1). g77.org

Table 1: Effect of Peptides on In Vitro ADP-Induced Platelet Aggregation

| Peptide | IC50 (mM) |

| Glycopeptide | 1.5 |

| MAIPPKKNQDK | 1.5 |

| KNQDK | 2.0 |

Beyond in vitro observations, KNQDK has also demonstrated antithrombotic activity in in vivo models. nih.govresearchgate.net

A key mechanism underlying the antithrombotic effects of peptides containing the KNQDK sequence involves interaction with the platelet receptor αIIbβ3. The main antithrombotic peptide MAIPPKKNQDK inhibits ADP-induced platelet fibrinogen binding by directly binding to the platelet receptor αIIbβ3 protein, thereby preventing platelet aggregation. nih.gov The undecapeptide (residues 106-116 of cow kappa-casein), which includes the KNQDK sequence, is known to inhibit human platelet aggregation and fibrinogen binding by interfering with the interaction between the fibrinogen gamma-chain C-terminus and αIIbβ3. nih.gov This inhibitory effect is thought to be due to structural similarities with the C-terminal dodecapeptide of the fibrinogen gamma-chain. nih.gov

The integrin αIIbβ3 is a crucial receptor on platelets that mediates their aggregation by binding to fibrinogen and other adhesive ligands. nih.gov The interaction of peptides like KNQDK with this receptor disrupts the normal binding of fibrinogen, a critical step in thrombus formation. nih.govnih.gov

The ability of peptides containing the KNQDK sequence to inhibit fibrinogen binding to the αIIbβ3 receptor is central to their antithrombotic activity. The undecapeptide containing KNQDK achieves this by inhibiting the interaction between the fibrinogen gamma-chain C-terminus and αIIbβ3. nih.gov This indicates that KNQDK, as part of or structurally related to the undecapeptide, can directly interfere with the binding of fibrinogen to its primary platelet receptor. nih.govnih.gov

Fibrinogen binding to activated αIIbβ3 is a necessary step for platelet aggregation and subsequent thrombus formation. nih.gov By disrupting this binding pathway, KNQDK and related peptides can effectively reduce platelet aggregation and exert antithrombotic effects. nih.govnih.gov

Broader Biological Modulatory Potentials Attributed to Milk-Derived Peptides (and potential for Knqdk)

Milk-derived bioactive peptides, in general, are recognized for possessing a wide array of beneficial biological activities beyond their nutritional value. These effects include modulating the immune system, influencing inflammatory responses, and impacting lipid metabolism. nih.govscholarsportal.info These peptides are typically released from parent milk proteins through enzymatic hydrolysis during digestion, food processing, or microbial fermentation. nih.govscholarsportal.info While specific research on KNQDK's direct involvement in all these areas may be limited, its origin as a milk-derived peptide suggests potential for similar modulatory roles.

Milk-derived peptides are known to possess anti-inflammatory properties. mdpi.commdpi.comresearchgate.net The mechanisms underlying these effects can involve the inhibition of key inflammatory pathways, such as the NF-κB pathway, and the down-regulation of pro-inflammatory cytokine production, including TNFα and IL-1β. mdpi.comresearchgate.netfrontiersin.orgnih.gov Studies have shown that certain milk-derived peptides can modulate inflammatory responses in various cell types, including macrophages and endothelial cells. nih.gov While direct anti-inflammatory activity of KNQDK is not extensively detailed in the provided search results, the established anti-inflammatory potential of milk-derived peptides suggests this as a possible area of activity for KNQDK.

Bovine milk contains several peptides with immunomodulatory properties that can influence specific components of the immune system. nih.govtandfonline.comoup.com These peptides have been shown to modulate the proliferation of lymphocytes and the activation of macrophages. nih.govtandfonline.com Milk protein-derived immunomodulatory peptides are considered to have potential applications in immunotherapy due to their natural origin. tandfonline.com Although the provided information does not specifically attribute immunomodulatory effects directly to KNQDK, its classification as a milk-derived peptide suggests the potential for it to possess such activities, aligning with the broader characteristics of this peptide class.

Milk-derived bioactive peptides are associated with beneficial effects on lipid metabolism, including the potential for lipid lowering. nih.gov Research indicates that some milk bioactive peptides, particularly those derived from whey proteins, may contribute to reducing serum cholesterol concentrations. nih.gov Furthermore, casein-derived peptides have been reported to exhibit anti-obese and anti-hypertensive functions, which are related to metabolic health and lipid profiles. mdpi.com Milk-derived peptides may also play a role in regulating insulin (B600854) levels and favorably modulating the blood lipid profile. researchgate.net The influence of dairy peptides on body weight through effects on lipid metabolism has been a subject of review. researchgate.net While the specific impact of KNQDK on lipid metabolism is not explicitly detailed in the search results, the general effects observed for other milk-derived peptides suggest this as a potential area for further investigation regarding KNQDK.

Antihypertensive Capacities

Milk-derived bioactive peptides are being investigated for their potential role in managing hypertension. nih.govmdpi.comnih.gov While synthetic drugs like ACE inhibitors are used to treat high blood pressure, they can be associated with side effects. mdpi.comnih.gov Food-derived peptides are considered a potentially safer alternative. nih.govmdpi.com

Antihypertensive peptides primarily exert their effects by modulating the renin-angiotensin system (RAS), a key regulator of blood pressure. mdpi.commdpi.com A common mechanism involves the inhibition of angiotensin I-converting enzyme (ACE), which converts angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.comnih.govmdpi.com Inhibition of ACE can lead to decreased blood pressure. nih.gov

While milk protein-derived peptides, including those from κ-casein, have been shown to have antihypertensive effects in animal models and potentially in humans, specific detailed research findings focusing exclusively on the antihypertensive capacity of the KNQDK pentapeptide itself are not extensively detailed in the provided information. nih.govmdpi.comresearchgate.net The undecapeptide MAIPPKKNQDK, which contains the KNQDK sequence, has been studied for its biological activities. nih.govcambridge.org

Investigation of Downstream Signaling Pathways and Cellular Responses

Peptides can influence cellular responses by interacting with specific receptors on cell membranes, triggering intracellular signaling cascades. nih.govmdpi.comfrontiersin.orgbachem.commaxapress.com The undecapeptide MAIPPKKNQDK, containing the KNQDK sequence, has been shown to possess antiplatelet activity. nih.govcambridge.org This activity involves the inhibition of ADP-induced platelet aggregation. nih.govcambridge.org

Research indicates that the undecapeptide MAIPPKKNQDK inhibits ADP-induced platelet fibrinogen binding by interacting with the platelet receptor αIIbβ3 protein. nih.gov This interaction prevents platelet aggregation, highlighting a specific cellular response mediated by a peptide containing the KNQDK sequence. nih.gov The pentapeptide KNQDK itself is noted as the sequence of minimal activity within this undecapeptide in the context of antithrombotic effects. cambridge.org

Computational and Theoretical Modeling for Knqdk Peptide Research

In Silico Structural Prediction and Conformational Dynamics of KNQDK Peptide

Understanding the three-dimensional structure and dynamic behavior of peptides like KNQDK is crucial for elucidating their biological functions. In silico methods, such as structural prediction and molecular dynamics simulations, are valuable tools in this regard.

Peptide Folding and De Novo Structure Prediction

Peptide folding refers to the process by which a linear amino acid sequence acquires its characteristic three-dimensional structure. De novo structure prediction aims to predict this structure solely from the amino acid sequence, without relying on homology to known structures. While computational methods are widely applied to predict peptide structures and understand their folding pathways, detailed research findings specifically on the de novo structure prediction or folding simulations of the this compound were not extensively available in the provided search results. The importance of sequence information for understanding structural interaction behavior in bioactive peptides is recognized in the broader field. dokumen.pub

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. For peptides, MD simulations can provide insights into their conformational flexibility, the range of structures they can adopt (conformational landscapes), and how these conformations change in different environments. Modern computational approaches, including molecular dynamics, are utilized to expand research on bioactive peptides and discern the mechanisms of their specific bioactivity. dokumen.pub While MD simulations are a standard tool in peptide research to explore conformational dynamics, specific detailed studies applying MD simulations to map the conformational landscape of the this compound were not prominently featured in the search results.

Computational Elucidation of this compound-Target Interactions

Understanding how peptides interact with their biological targets is fundamental to understanding their function and potential therapeutic applications. Computational methods are instrumental in predicting and characterizing these interactions.

Peptide-Protein Docking Algorithms

Peptide-protein docking algorithms are computational tools used to predict the likely binding poses and orientations of a peptide when it interacts with a target protein. These algorithms consider the shapes and chemical properties of both the peptide and the protein to find energetically favorable binding configurations. Computational methods have been employed in studies involving the this compound, particularly in the context of its binding to the glycoprotein (B1211001) (GP) IIb-IIIa complex. researchgate.net While the application of computational methods in studying KNQDK's binding is mentioned, specific details regarding the particular docking algorithms used for KNQDK in the provided search results were not available.

Prediction of Binding Affinities and Interaction Hotspots

Beyond predicting binding poses, computational methods can also estimate the strength of the interaction, known as binding affinity, and identify key amino acid residues on both the peptide and the protein that are critical for binding (interaction hotspots). These predictions can help prioritize candidates for experimental validation and guide the design of modified peptides with improved binding characteristics. The importance of understanding structural interaction behavior through sequence information is highlighted in the context of bioactive peptides. dokumen.pub Although computational approaches were used in studies involving KNQDK's binding, detailed computational predictions of its binding affinity to specific targets or the identification of interaction hotspots were not explicitly provided in the search results.

Machine Learning-Based Universal Representations of Molecular Interactions

Machine learning techniques are increasingly being applied in computational chemistry and biology to develop models that can learn complex patterns in molecular data. This includes developing universal representations of molecular interactions that can be used to predict properties or interactions for new molecules. While machine learning is a growing area in peptide research for tasks such as activity prediction and interaction modeling, specific applications of machine learning-based universal representations of molecular interactions directly involving the this compound were not detailed in the provided search results.

Computational methods are valuable for characterizing peptide properties beyond structure and interactions. For instance, the isoelectric point (pI), a fundamental physicochemical property influencing peptide behavior and separation, can be computationally determined. The this compound has a computationally determined pI of 9.6. acs.org

Here is a summary of the this compound's basic information:

| Compound Name | Sequence | PubChem CID | CAS Number |

| This compound | Lys-asn-gln-asp-lys | 3082794 | 116430-79-6 |

Rational Design and Optimization of this compound Analogs Using AI and Machine Learning

The rational design and optimization of peptide analogs leverage AI and machine learning to move beyond traditional experimental trial-and-error. These computational methods can analyze complex relationships between peptide sequences, structures, and biological functions, facilitating the identification of promising candidates for synthesis and testing. The application of AI and ML in peptide design aims to expedite the discovery process, reduce costs, and enhance the probability of identifying peptides with improved efficacy, specificity, or other desirable characteristics. This involves using algorithms to learn from existing peptide data and generate new sequences or predict the properties of designed variants.

Generative Models for De Novo Peptide Sequence Design

Generative models represent a powerful class of AI techniques used for de novo peptide design, meaning the creation of entirely new peptide sequences rather than modifications of existing ones. These models learn the underlying patterns and distributions within datasets of known peptides, often those with specific activities (e.g., antimicrobial, therapeutic), to generate novel sequences predicted to possess similar or improved properties. Examples of generative models applied to peptide design include Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), and recurrent neural networks (RNNs).

The process typically involves training a generative model on a dataset of peptides with known characteristics. Once trained, the model can generate a multitude of novel peptide sequences. These generated sequences can then be filtered and evaluated based on predicted properties using other computational tools before experimental synthesis and validation. This approach allows for the exploration of a vast chemical space of potential peptide sequences that might not be accessible through traditional methods. The application of generative models could potentially lead to the discovery of novel peptide analogs of Knqdk with tailored properties by exploring variations around the KNGDK sequence or entirely new sequences designed for a specific function.

Predictive Algorithms for Bioactivity and Specificity of this compound Variants

Predictive algorithms, often based on machine learning techniques such as support vector machines (SVMs), random forests, and deep learning, are crucial for evaluating the potential bioactivity and specificity of designed or hypothetical peptide variants. These algorithms are trained on datasets linking peptide sequences or structural descriptors to known biological activities (e.g., binding affinity, antimicrobial potency, cell penetration) or specificity profiles (e.g., targeting specific cell types or proteins).

By inputting the sequence or computed descriptors of a this compound variant, these models can predict the likelihood and strength of its interaction with a target molecule or its potential biological effect. Deep learning models, including convolutional neural networks (CNNs) and recurrent neural networks (RNNs), have shown promise in automatically extracting relevant features from peptide sequences for improved prediction accuracy. The development and application of such predictive algorithms are essential for down-selecting the most promising Knqdk analogs generated through de novo design or identified through virtual screening, thereby prioritizing candidates for experimental validation. Various software tools and web servers are available that implement these predictive algorithms for different types of peptide bioactivities.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Approaches

Quantitative Structure-Activity Relationship (QSAR) and chemoinformatic approaches are foundational to the rational design of peptides and their analogs. QSAR seeks to establish mathematical models that correlate the structural and physicochemical properties (descriptors) of peptides with their biological activity. Chemoinformatics encompasses the use of computational and informational techniques to solve problems in chemistry, including the management, analysis, and modeling of chemical data, such as peptide libraries and their associated biological data.

In the context of peptides like Knqdk, QSAR involves calculating various descriptors that capture characteristics such as amino acid composition, charge, hydrophobicity, molecular weight, and potential structural features. These descriptors are then used to build statistical models (e.g., using regression analysis or machine learning algorithms) that can predict the activity of new peptide sequences based on their calculated properties. Chemoinformatic tools are used for managing peptide databases, calculating descriptors, performing similarity searches, and visualizing chemical space.

Research Applications and Future Trajectories for Knqdk Peptide

Translational Research Potential in Biomedical Science

The journey of the Knqdk peptide from a milk protein component to a molecule of significant biomedical interest exemplifies the core principles of translational research. This field focuses on bridging the gap between basic scientific discoveries and their practical applications in clinical settings to improve human health. The unique biological activities of the this compound, primarily derived from kappa-casein, have positioned it as a promising candidate for further investigation across various therapeutic areas. Its potential applications span from preventing blood clots to potentially influencing the course of other complex diseases. The overarching goal of this research is to translate the in-vitro and in-vivo findings into tangible health benefits for the population.

Contribution to Antithrombotic Research

The most extensively studied application of the this compound lies in the field of antithrombotic research. Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of heart attacks and strokes. The this compound, along with other fragments derived from kappa-casein, has demonstrated significant potential in preventing platelet aggregation, a critical step in clot formation.

Research has shown that the pentapeptide KNQDK, derived from cow kappa-casein, exhibits anti-aggregating properties and notable antithrombotic activity in animal models. nih.gov This activity is attributed to its structural similarities with the C-terminal dodecapeptide of the fibrinogen gamma-chain, which allows it to inhibit the interaction between fibrinogen and the platelet receptor αIIbβ3. nih.gov The in vivo antithrombotic effects of these kappa-casein-derived peptides have been observed at doses lower than what would be predicted from in vitro studies, suggesting a potent mechanism of action within a biological system. nih.gov

Furthermore, antithrombotic peptides derived from kappa-casein, such as caseinoglycopeptides, have been detected in the plasma of newborns after the ingestion of milk, indicating that these bioactive peptides can be released during digestion and absorbed into the bloodstream, where they can exert their physiological effects. nih.govcambridge.org This finding underscores the potential for in vivo antithrombotic activity following the consumption of dairy products. The κ-casein fraction (106–116) has also been shown to possess anticoagulant activity. ijcmas.com

The following table summarizes key findings from antithrombotic research on kappa-casein derived peptides:

| Peptide/Fragment | Source | Key Findings | Reference(s) |

| Knqdk (112-116) | Cow κ-casein | Anti-aggregating and significant antithrombotic activity in vivo. | nih.gov |

| Undecapeptide (106-116) | Cow κ-casein | Inhibits human platelet aggregation and fibrinogen binding. | nih.gov |

| Caseinoglycopeptide (106-169) | Cow, Ewe, Human κ-casein | Exerts antithrombotic activity, with the human form being the most potent. | nih.gov |

| κ-casein hydrolysates | General | Demonstrate antithrombotic activity by preventing fibrinogen binding to platelets. | ijcmas.com |

Exploration in Other Disease Models (e.g., neurodegenerative, cancer, infectious diseases)

Beyond its antithrombotic potential, research has begun to explore the utility of kappa-casein derived peptides in other disease contexts, including cancer and infectious diseases. While direct studies on the this compound in these areas are limited, the broader family of kappa-casein peptides has shown promising bioactivities.

In the realm of cancer research , casein and its derived peptides have been investigated for their potential antileukemic properties. semanticscholar.orgnih.gov These peptides are thought to influence the immune system, regulate hematopoiesis, and potentially inhibit the proliferation of leukemia cells. nih.gov The digestive process of caseins can release bioactive peptides that may exert epigenetic control and create an antioxidant and anti-inflammatory environment, which could be unfavorable for cancer development. nih.gov

Regarding infectious diseases , peptides derived from κ-casein have demonstrated antimicrobial properties against a range of pathogens. mdpi.com They have been shown to be effective against both Gram-positive and Gram-negative bacteria, including E. coli, S. marcescens, L. innocua, and S. carnosus. mdpi.com This broad-spectrum activity suggests their potential as natural antimicrobial agents. mdpi.com The antimicrobial effect is often attributed to the specific amino acid sequences and the structural characteristics of the peptides. ijcmas.com

While the direct role of the this compound in neurodegenerative diseases is not yet established, the broader field of peptide therapeutics is actively being explored for conditions like Alzheimer's and Parkinson's disease. nih.govtechnologynetworks.comsciencedaily.comconciergemdla.com Peptides are being investigated for their ability to interfere with protein aggregation, reduce neuroinflammation, and promote neuronal survival. nih.govconciergemdla.com Given the diverse bioactivities of kappa-casein peptides, future research may uncover their potential relevance in this complex area of medicine.

Design and Synthesis of this compound-Derived Peptidomimetics for Enhanced Bioactivity

A significant hurdle in the therapeutic application of peptides, including Knqdk, is their potential instability and rapid degradation in the body. To overcome this, researchers are exploring the design and synthesis of peptidomimetics. These are molecules that mimic the structure and function of a natural peptide but are modified to have improved properties, such as enhanced stability, bioavailability, and potency.

The development of peptidomimetics based on the this compound is a promising strategy to augment its antithrombotic activity. nih.gov By creating more robust and effective versions of the peptide, its therapeutic potential could be significantly enhanced. nih.gov The design process for peptidomimetics involves identifying the key amino acid residues responsible for the biological activity and then creating a synthetic molecule that maintains this active conformation while being more resistant to enzymatic breakdown. nih.govnih.gov This approach could lead to the development of novel antithrombotic drugs with improved efficacy and a better safety profile.

Role in Functional Food and Nutraceutical Research

The inherent bioactivity of the this compound and other kappa-casein derivatives has significant implications for the functional food and nutraceutical industries. Functional foods are those that offer health benefits beyond basic nutrition, while nutraceuticals are products derived from food sources with extra health benefits. The ability to release bioactive peptides from milk proteins positions dairy products as a prime source for developing these health-promoting products. nih.govnih.govnih.gov

Generation of Bioactive Peptides through Enzymatic Hydrolysis and Microbial Fermentation

Bioactive peptides like Knqdk are encrypted within the primary structure of the kappa-casein protein and must be released to exert their effects. Two primary biotechnological methods are employed for this purpose: enzymatic hydrolysis and microbial fermentation. nih.gov

Enzymatic hydrolysis involves the use of specific proteolytic enzymes to break down the casein protein into smaller peptide fragments. researchgate.net This process can be controlled to selectively release peptides with desired functionalities. Various enzymes, including those from microbial, plant, and animal sources, can be utilized to generate a diverse range of bioactive peptides. rsdjournal.org

Microbial fermentation , a process central to the production of many dairy products like yogurt and cheese, also plays a crucial role in liberating bioactive peptides. oatext.comsciopen.com Lactic acid bacteria (LAB), such as Lactobacillus helveticus, possess complex proteolytic systems that can hydrolyze casein and release a multitude of bioactive peptides. nih.govresearchgate.net Studies have shown that the fermentation of milk with specific bacterial strains can yield peptides with various health benefits, including antithrombotic, antihypertensive, and immunomodulatory activities. nih.govresearchgate.net In fact, κ-casein has been identified as a major source of short bioactive peptides released by bacterial enzymes during fermentation. nih.gov

The following table highlights the methods for generating bioactive peptides from kappa-casein:

| Method | Description | Key Advantages | Reference(s) |

| Enzymatic Hydrolysis | Uses specific proteases to cleave casein into smaller peptides. | Controlled and selective release of desired peptides. | researchgate.netrsdjournal.org |

| Microbial Fermentation | Utilizes the proteolytic systems of microorganisms (e.g., LAB) to break down casein. | Natural process integral to many food productions; can generate a wide variety of bioactive peptides. | nih.govoatext.comsciopen.comresearchgate.net |

Nutritional and Health-Promoting Applications of Kappa-Casein Derived Peptides

The bioactive peptides derived from kappa-casein, including Knqdk, have a wide range of nutritional and health-promoting applications. Their incorporation into functional foods and nutraceuticals is driven by growing consumer awareness of the link between diet and health. nih.gov

These peptides have been associated with a variety of beneficial effects, such as:

Antithrombotic activity , which can contribute to cardiovascular health. ijcmas.comresearchgate.net

Antihypertensive effects , helping to regulate blood pressure. nih.govnih.gov

Immunomodulatory functions , which can help to regulate the immune system. nih.govnih.gov

Antimicrobial properties , offering protection against certain pathogens. mdpi.comnih.gov

Antioxidant activity , which can help to protect cells from damage. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Knqdk peptide using analytical techniques?

- Methodological Answer : Structural confirmation requires a combination of high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight verification, and nuclear magnetic resonance (NMR) for sequence validation. Comparative analysis with synthetic standards and spectral databases is critical. For reproducibility, document solvent systems, column types, and calibration protocols .

Q. What are the initial steps for synthesizing this compound in a laboratory setting?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed. Key steps include resin selection (e.g., Wang resin for acid-labile protection), amino acid coupling using activators like HBTU/HOBt, and cleavage/deprotection with trifluoroacetic acid (TFA). Post-synthesis, purify via reverse-phase HPLC and validate yield using quantitative amino acid analysis .

Q. Which in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Use cell-based assays (e.g., ELISA for receptor binding, MTT assays for cytotoxicity) with appropriate controls. Ensure peptide solubility by testing in buffers (e.g., PBS with 0.1% DMSO) and validate stability under assay conditions (pH, temperature) to avoid false negatives .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s bioactivity across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies, such as differences in:

- Assay conditions (e.g., cell lines, incubation times).

- Peptide handling (e.g., storage temperature, reconstitution solvents).

- Statistical methods (e.g., normalization techniques, outlier exclusion criteria).

Replicate experiments under standardized protocols and use blinded data analysis to minimize bias .

Q. What experimental design considerations are critical for this compound stability studies?

- Methodological Answer : Stability studies should evaluate:

- Degradation pathways : Oxidative, hydrolytic, or enzymatic degradation via forced-stress testing (e.g., exposure to H₂O₂, varying pH levels).

- Storage conditions : Long-term stability at -80°C vs. short-term at 4°C, lyophilization efficacy.

- Analytical endpoints : Use HPLC-MS for degradation product identification and circular dichroism (CD) for secondary structure integrity .

Q. How can computational modeling enhance this compound’s target interaction studies?

- Methodological Answer : Molecular dynamics (MD) simulations predict binding affinities and conformational changes. Tools like GROMACS or AMBER can model peptide-receptor interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic data .

Data Contradiction and Reproducibility

Q. Why do inconsistencies arise in this compound’s pharmacokinetic (PK) profiles, and how can they be resolved?

- Methodological Answer : Variability often stems from:

- Bioanalytical methods : Differences in LC-MS/MS sensitivity or sample preparation (e.g., plasma protein removal techniques).

- Animal models : Species-specific metabolism or dosing regimens.

Solutions: Harmonize protocols via inter-laboratory validation and adopt FDA bioanalytical guidelines (e.g., EMA Guideline on Bioanalytical Method Validation) .

Tables for Methodological Reference

| Analytical Technique | Application for this compound | Critical Parameters | Reference |

|---|---|---|---|

| HPLC | Purity assessment | Column type, gradient elution, detection wavelength | |

| Mass Spectrometry (MS) | Molecular weight confirmation | Ionization method (e.g., ESI vs. MALDI), resolution | |

| NMR Spectroscopy | Sequence validation | Solvent system, spectral referencing |

| Synthesis Parameter | Optimization Strategy | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Coupling Reagent | HBTU vs. DCC comparison | HBTU improves coupling efficiency by 15-20% | |

| Cleavage Conditions | TFA with scavengers (e.g., TIPS) | Reduces side reactions (e.g., aspartimide formation) |

Key Considerations for Research Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.